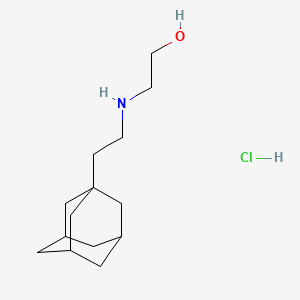
1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE is a derivative of adamantane, a tricyclic cage compound with the formula C10H16.
Vorbereitungsmethoden
The synthesis of 1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE typically involves the functionalization of adamantane through radical or carbocation intermediates. Industrial production methods often rely on pre-functionalized adamantyl substrates and may involve harsh conditions to achieve the necessary transformations .
Analyse Chemischer Reaktionen
1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include borane-THF complexes for reduction and various oxidizing agents for oxidative transformations . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized adamantane derivatives with diverse functional groups such as alkenes, alkynes, and carbonyl groups .
Wissenschaftliche Forschungsanwendungen
Additionally, it has been explored for its use in nanomaterials and catalysis due to its unique structural and biological properties . The compound’s ability to undergo selective C-H functionalization makes it a valuable building block for the synthesis of various functionalized adamantane derivatives .
Wirkmechanismus
The mechanism of action of 1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound’s structural properties allow it to interact with biological molecules, leading to its observed antiviral and neuroprotective effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE can be compared with other similar compounds such as amantadine, rimantadine, and memantine . These compounds share a similar adamantane core structure but differ in their functional groups and specific applications. For example, amantadine and rimantadine are primarily used as antiviral agents, while memantine is used for its neuroprotective properties . The unique functionalization of this compound distinguishes it from these other compounds and contributes to its specific properties and applications .
Eigenschaften
CAS-Nummer |
14208-99-2 |
|---|---|
Molekularformel |
C14H26ClNO |
Molekulargewicht |
259.81 g/mol |
IUPAC-Name |
2-[2-(1-adamantyl)ethylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C14H25NO.ClH/c16-4-3-15-2-1-14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13,15-16H,1-10H2;1H |
InChI-Schlüssel |
DIIMOZWYSXJOFG-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CCNCCO.Cl |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CCNCCO.Cl |
Key on ui other cas no. |
14208-99-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















